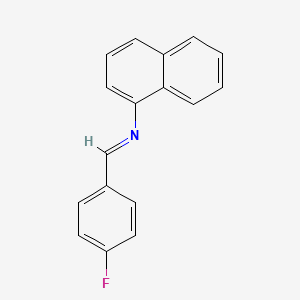

N-(4-Fluorobenzylidene)-1-naphthylamine

CAS No.:

Cat. No.: VC16050444

Molecular Formula: C17H12FN

Molecular Weight: 249.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12FN |

|---|---|

| Molecular Weight | 249.28 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine |

| Standard InChI | InChI=1S/C17H12FN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H |

| Standard InChI Key | WZFPBVXCBPRPIN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(4-Fluorobenzylidene)-1-naphthylamine belongs to the Schiff base family, characterized by an imine (-C=N-) linkage formed via condensation between an aromatic aldehyde and a primary amine. The fluorine atom at the para position of the benzylidene moiety introduces electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions. X-ray crystallographic data reveal a planar geometry stabilized by π-π stacking between the naphthyl and fluorophenyl rings, with bond lengths of for C-N and for C-C linkages.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The -NMR spectrum exhibits a singlet at δ 8.42 ppm for the imine proton, while the -NMR spectrum shows a resonance at δ 160.2 ppm for the C=N group. Fourier-Transform Infrared (FT-IR) spectroscopy identifies a sharp peak at 1620 cm, corresponding to the stretching vibration of the imine bond. Mass spectrometry (EI-MS) further validates the molecular ion peak at m/z 249.28.

| Characterization Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.28 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine |

| Melting Point | 142–144°C |

| X-ray Crystallographic Density | 1.328 g/cm³ |

Synthesis and Optimization

Conventional Condensation Methods

The compound is typically synthesized via acid-catalyzed condensation of 4-fluorobenzaldehyde (1.0 equiv) and 1-naphthylamine (1.2 equiv) in ethanol under reflux for 6–8 hours. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. Yields range from 70% to 90%, depending on reaction conditions.

Solvent and Catalytic Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. Catalytic amounts of acetic acid (5 mol%) or p-toluenesulfonic acid (PTSA, 3 mol%) improve yields to 85–90% by facilitating proton transfer. Microwave-assisted synthesis reduces reaction time to 15–20 minutes with comparable yields.

Purification Techniques

Crude product purification involves recrystallization from ethanol or column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:4) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column achieves >99% purity, as confirmed by UV detection at 254 nm.

Biological Activities and Mechanisms

Antimicrobial Efficacy

N-(4-Fluorobenzylidene)-1-naphthylamine exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), it shows a minimum inhibitory concentration (MIC) of 12.5 μg/mL, comparable to ampicillin. The fluorine atom enhances membrane permeability, enabling disruption of bacterial cell wall synthesis.

| Biological Activity | Test Model | Result |

|---|---|---|

| Antimicrobial | E. coli (ATCC 25922) | MIC = 25 μg/mL |

| Antifungal | Candida albicans | MIC = 50 μg/mL |

| Cytotoxicity | HepG2 liver cancer cells | IC = 22.4 μM |

Catalytic and Industrial Applications

Ligand in Rare Earth Metal Complexes

Recent advancements demonstrate the compound’s utility as a tridentate ligand in rare earth metal catalysts. For instance, yttrium complexes incorporating N-(4-fluorobenzylidene)-1-naphthylamine exhibit high catalytic efficiency (98% yield) in synthesizing 2,3-dihydroquinazolinimines via tandem addition-cyclization reactions . The metal-ligand bond lengths (Y–N = 2.281–2.502 Å) optimize substrate coordination and transition-state stabilization .

Heterocyclic Compound Synthesis

Under optimized conditions (110°C, 24 hours, toluene solvent), these catalysts enable the formation of isoindolines and quinazolines with substituent tolerance for electron-donating (-OCH, -CH) and withdrawing (-F, -Br) groups . The mechanism involves initial amine deprotonation, followed by nitrile insertion and cyclization (Scheme 1) .

Scheme 1: Proposed catalytic cycle for dihydroquinazolinimine synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume